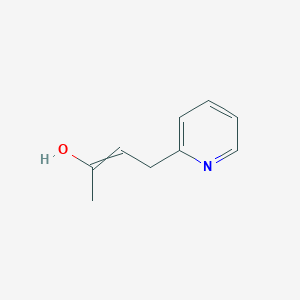
4-Anilino-1-(ethoxycarbonyl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Anilino-1-(ethoxycarbonyl)piperidine-4-carboxylate is a chemical compound that belongs to the piperidine family. This compound is characterized by the presence of an aniline group attached to a piperidine ring, which is further substituted with ethoxycarbonyl and carboxylate groups. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Anilino-1-(ethoxycarbonyl)piperidine-4-carboxylate typically involves the reaction of 4-anilinopiperidine with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Anilino-1-(ethoxycarbonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The aniline group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives.
Applications De Recherche Scientifique
4-Anilino-1-(ethoxycarbonyl)piperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 4-Anilino-1-(ethoxycarbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence various biochemical processes through its structural features .
Comparaison Avec Des Composés Similaires
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): This compound is an N-protected derivative of 4-anilinopiperidine and is used as an intermediate in the synthesis of fentanyl and related analogues.
4-Anilinopiperidine: A precursor in the synthesis of various piperidine derivatives, including pharmaceuticals.
Uniqueness: 4-Anilino-1-(ethoxycarbonyl)piperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
61085-54-9 |
|---|---|
Formule moléculaire |
C15H19N2O4- |
Poids moléculaire |
291.32 g/mol |
Nom IUPAC |
4-anilino-1-ethoxycarbonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C15H20N2O4/c1-2-21-14(20)17-10-8-15(9-11-17,13(18)19)16-12-6-4-3-5-7-12/h3-7,16H,2,8-11H2,1H3,(H,18,19)/p-1 |
Clé InChI |
FLEAJPXKUFNEKE-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)N1CCC(CC1)(C(=O)[O-])NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sulfuric acid--2-{[(4-aminophenyl)methyl]amino}-N-phenylethane-1-sulfonamide (1/2)](/img/structure/B14590981.png)
![4-Bromo-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14590994.png)




![Hexanal, 3-[(phenylmethyl)thio]-](/img/structure/B14591011.png)


![Benzene, [(1-phenylethenyl)seleno]-](/img/structure/B14591046.png)
![2,2'-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran)](/img/structure/B14591050.png)
phosphanium thiocyanate](/img/structure/B14591053.png)

